REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1COCC1>[O:18]1[CH2:19][CH2:20][N:15]([C:2]2[CH:11]=[N:10][C:9]3[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=3)[N:3]=2)[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under refluxing for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium bicarbonate aqueous solution and saturated saline
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC2=CC=C(C=C2N=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |